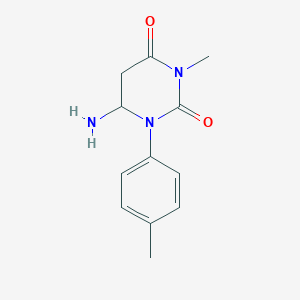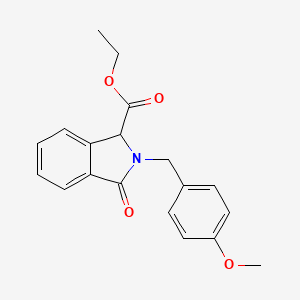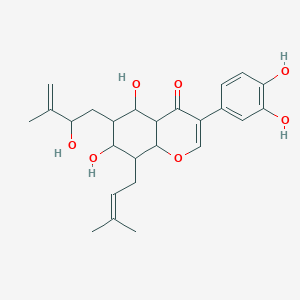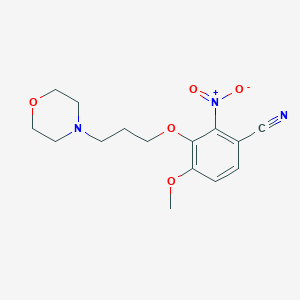
Stannous palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannous palmitate, also known as tin(II) palmitate or stannous hexadecanoate, is a chemical compound with the formula C32H62O4Sn. It is a tin-based organometallic compound where tin is in the +2 oxidation state. This compound is commonly used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Stannous palmitate can be synthesized through the reaction of stannous chloride (SnCl2) with palmitic acid (C16H32O2). The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
SnCl2+2C16H32O2→Sn(C16H31O2)2+2HCl
Industrial Production Methods
Industrial production of this compound often involves the same reaction but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions are optimized to ensure maximum yield and efficiency.
化学反応の分析
Types of Reactions
Stannous palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic palmitate (tin(IV) palmitate) in the presence of strong oxidizing agents.
Reduction: It can act as a reducing agent, reducing other compounds while itself being oxidized to stannic compounds.
Substitution: It can participate in substitution reactions where the palmitate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed
Oxidation: Stannic palmitate (Sn(C16H31O2)4).
Reduction: Tin metal (Sn) or stannous oxide (SnO).
Substitution: New organometallic compounds with different ligands.
科学的研究の応用
Stannous palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, plastics, and other materials.
作用機序
The mechanism of action of stannous palmitate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
類似化合物との比較
Similar Compounds
Stannous stearate (tin(II) stearate): Similar in structure but with stearic acid instead of palmitic acid.
Stannous oleate (tin(II) oleate): Contains oleic acid as the ligand.
Stannous acetate (tin(II) acetate): Uses acetic acid as the ligand.
Uniqueness
Stannous palmitate is unique due to its specific fatty acid ligand, which imparts distinct physical and chemical properties. Its long hydrocarbon chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments.
特性
分子式 |
C16H32O2Sn |
|---|---|
分子量 |
375.1 g/mol |
InChI |
InChI=1S/C16H32O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
InChIキー |
QZLKVQRFTHKQKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)





![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)

![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)



